molecular formula C22H19ClO6 B10857090 trans-ccc_R08

trans-ccc_R08

Cat. No.: B10857090
M. Wt: 414.8 g/mol
InChI Key: JFCQXBCQZCBQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ccc_R08 is a novel small-molecule inhibitor specifically targeting covalently closed circular deoxyribonucleic acid (cccDNA) in hepatitis B virus (HBV)-infected hepatocytes. This compound has shown promise in reducing the levels of cccDNA, which is a major barrier to curing chronic hepatitis B infections .

Preparation Methods

The synthesis of ccc_R08 involves a multi-step process, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial production methods for ccc_R08 are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for research and potential therapeutic use .

Chemical Reactions Analysis

ccc_R08 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts like palladium on carbon. The major products formed from these reactions are typically derivatives of ccc_R08 with modified functional groups .

Scientific Research Applications

ccc_R08 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the behavior of small-molecule inhibitors and their interactions with deoxyribonucleic acid.

    Biology: It is used to study the mechanisms of viral replication and the role of cccDNA in chronic hepatitis B infections.

    Medicine: It has potential therapeutic applications in the treatment of chronic hepatitis B, as it can reduce the levels of cccDNA in infected hepatocytes.

    Industry: It is used in the development of new antiviral drugs and in the screening of potential therapeutic compounds.

Mechanism of Action

The mechanism of action of ccc_R08 involves its interaction with cccDNA in HBV-infected hepatocytes. The compound specifically targets the cccDNA, leading to its degradation or destabilization. This reduces the levels of cccDNA, thereby inhibiting viral replication and reducing the viral load in infected cells .

Molecular targets and pathways involved include:

Comparison with Similar Compounds

ccc_R08 is unique in its ability to specifically target cccDNA in HBV-infected hepatocytes. Similar compounds include:

Compared to these compounds, ccc_R08 has shown higher specificity and lower cytotoxicity, making it a promising candidate for therapeutic use .

Properties

Molecular Formula

C22H19ClO6

Molecular Weight

414.8 g/mol

IUPAC Name

3-[2-[4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26)

InChI Key

JFCQXBCQZCBQSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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